

Comparative Docking Analysis of 8-Methoxyquinazolin-4-OL Derivatives as Potential Therapeutic Agents

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Compound of Interest

Compound Name: 8-Methoxyquinazolin-4-OL

Cat. No.: B105573

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This guide provides a comparative analysis of molecular docking studies performed on various **8-Methoxyquinazolin-4-OL** derivatives. It is intended for researchers, scientists, and professionals in the field of drug discovery and development to offer insights into the binding affinities and potential therapeutic targets of this class of compounds. The data presented is compiled from multiple studies to facilitate a comprehensive understanding of their structure-activity relationships.

Executive Summary

Quinazoline derivatives are a significant class of heterocyclic compounds known for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The 8-methoxy-substituted quinazolinone scaffold, in particular, has emerged as a promising framework for the design of targeted therapeutic agents. Molecular docking studies are crucial computational techniques that predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor.[3] This guide summarizes key findings from comparative docking studies, presenting binding affinities, interaction patterns, and the experimental methodologies employed.

Comparative Docking Performance

The following tables summarize the quantitative data from various docking studies, comparing the binding energies and inhibitory concentrations of different **8-Methoxyquinazolin-4-OL** derivatives against several key protein targets implicated in cancer and other diseases.

Table 1: Docking Performance of 4,7-disubstituted 8-methoxyquinazoline Derivatives against β -catenin/TCF4[4]

Compound ID	Structure	Docking Score (kcal/mol)	Target Protein	PDB ID
14A	4N-(3-Chlorophenyl)-7-(3-(4-morpholinyl)propoxy)-8-methoxyquinazolin-4-amine	-8.54	β -catenin	1JPW
18B	N-(3-chloro-4-fluorophenyl)-8-methoxy-7-(3-morpholinopropoxy)quinazolin-4-amine	-9.21	β -catenin	1JPW
Reference	Imatinib Mesylate	Not Reported	Not Applicable	N/A

Table 2: Docking and In Vitro Activity of 8-methoxy-2-trimethoxyphenyl-3-substituted quinazoline-4(3)-one Derivatives[5]

Compound ID	Substitution at Position 3	Docking Score (kcal/mol) vs. VEGFR2	IC50 (nM) vs. VEGFR2	Docking Score (kcal/mol) vs. EGFR	IC50 (nM) vs. EGFR
6	3-chlorophenyl	-8.9	98.1	-9.6	106
8	4-methoxyphenyl	-8.1	Not Reported	-8.9	Not Reported
9	4-chlorophenyl	-8.7	Not Reported	-9.2	Not Reported
10	methyl	-7.5	Not Reported	-8.1	Not Reported
11	3,4,5-trimethoxyphenyl	-8.2	Not Reported	-9.1	Not Reported
Reference	Docetaxel	Not Reported	89.3	Not Reported	56.1

Experimental Protocols

The methodologies cited in the reviewed studies for molecular docking are outlined below. These protocols provide a basis for the replication and validation of the presented findings.

Molecular Docking Protocol

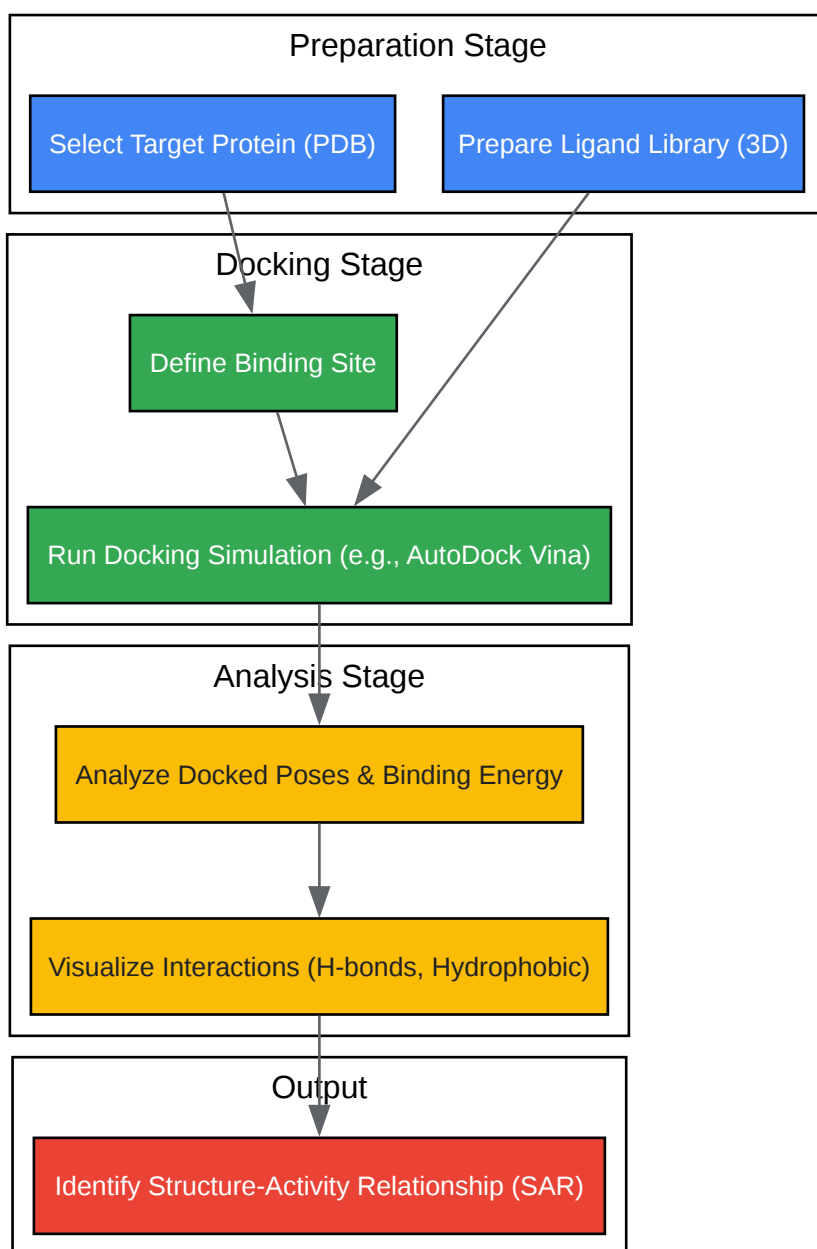
A generalized workflow for the molecular docking studies of quinazoline derivatives involves several key steps from protein and ligand preparation to the analysis of results.[\[3\]](#)

- **Protein Preparation:** The three-dimensional crystal structures of the target proteins (e.g., VEGFR2, EGFR, β -catenin) are obtained from the Protein Data Bank (PDB).[\[2\]](#) Water molecules, heteroatoms, and co-ligands are typically removed from the protein structure. Hydrogen atoms are added to the protein, and charges are assigned.[\[2\]](#) The protein is then energy minimized to relieve any steric clashes.

- **Ligand Preparation:** The 2D structures of the **8-Methoxyquinazolin-4-OL** derivatives are drawn using chemical drawing software and converted to 3D structures. The ligands are then energy minimized using appropriate force fields (e.g., CHARMM).
- **Docking Simulation:** Molecular docking is performed using software such as AutoDock, AutoDock Vina, or Molegro Virtual Docker.[4][5][6] The prepared ligand is placed in the defined active site of the target protein. The docking algorithm then explores various conformations and orientations of the ligand within the active site to find the most stable binding pose, which is typically evaluated based on a scoring function that estimates the binding free energy.[3]
- **Analysis of Results:** The docking results are analyzed to identify the best-docked conformation for each ligand based on the lowest binding energy. The interactions between the ligand and the amino acid residues of the protein's active site, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the structural basis of the binding affinity.[3][7]

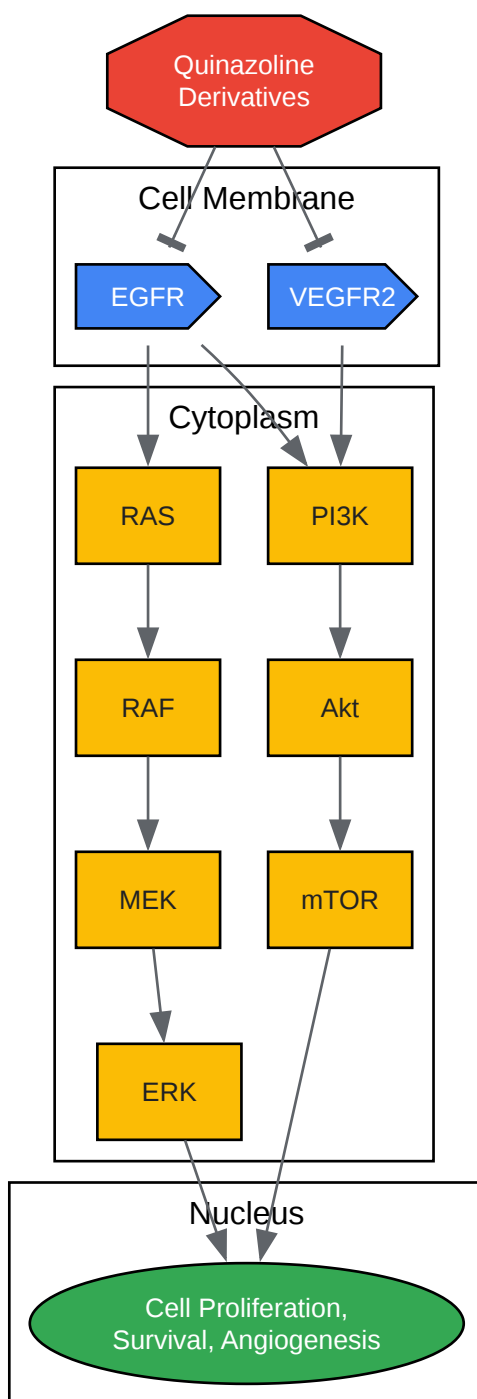
Visualization of Pathways and Workflows

Diagrams are provided below to illustrate a typical molecular docking workflow and key signaling pathways targeted by the **8-Methoxyquinazolin-4-OL** derivatives.



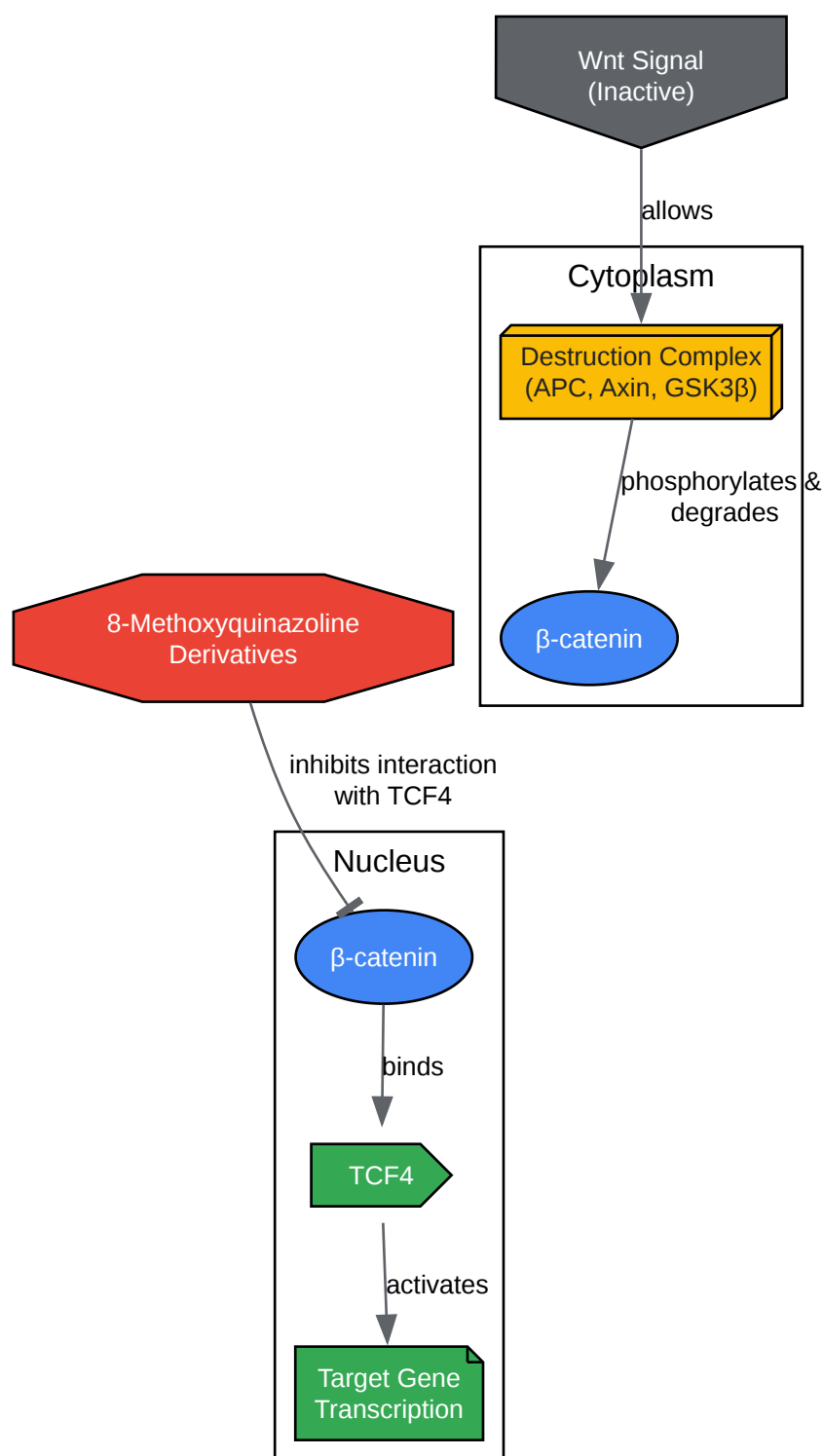
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Caption: A generalized workflow for a molecular docking study.



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Caption: EGFR/VEGFR signaling pathways targeted by quinazoline derivatives.



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Caption: Wnt/β-catenin signaling pathway and inhibition by 8-methoxyquinazoline derivatives.

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